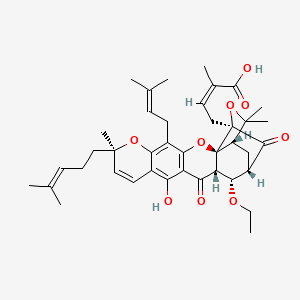
Bepotastine (tosylate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bepotastine (tosylate) is a second-generation antihistamine primarily used to treat allergic conditions such as allergic rhinitis and urticaria. It is marketed under brand names like Talion and Bepreve. Bepotastine works by selectively inhibiting the histamine H1 receptor, thereby preventing the release of histamine from mast cells and alleviating allergic symptoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bepotastine is synthesized through a series of chemical reactions involving key intermediates. . The reaction conditions typically involve the use of solvents like methanol and catalysts such as palladium on carbon.
Industrial Production Methods
The industrial production of bepotastine besilate involves a wet granulation process using conventional wet granulators. This method is preferred due to its lower equipment requirements and the stability of the final product . The process includes steps like mixing, granulation, drying, and compression to form tablets.
Análisis De Reacciones Químicas
Types of Reactions
Bepotastine undergoes various chemical reactions, including:
Oxidation: Involves the conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols using reducing agents like sodium borohydride.
Substitution: Halogenation reactions where chlorine atoms are introduced or replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include various intermediates like 4-chlorophenylpyridylmethanol and its derivatives, which are crucial for the synthesis of bepotastine .
Aplicaciones Científicas De Investigación
Bepotastine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies involving histamine receptor antagonists.
Biology: Investigated for its effects on mast cell stabilization and eosinophil migration.
Industry: Employed in the development of sustained-release formulations to improve patient compliance.
Mecanismo De Acción
Bepotastine exerts its effects by selectively antagonizing the histamine H1 receptor. This action prevents the binding of histamine to its receptor, thereby inhibiting the cascade of allergic reactions. Additionally, bepotastine stabilizes mast cells and suppresses the migration of eosinophils into inflamed tissues, reducing tissue damage and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Cetirizine: Another second-generation antihistamine used for similar indications.
Loratadine: Known for its non-sedating properties and long duration of action.
Fexofenadine: A non-sedating antihistamine with a similar mechanism of action.
Uniqueness
Bepotastine is unique due to its rapid onset of action and minimal systemic absorption when used as an ophthalmic solution. It also has a high bioavailability and a favorable safety profile, making it suitable for both oral and topical administration .
Propiedades
Fórmula molecular |
C28H33ClN2O6S |
|---|---|
Peso molecular |
561.1 g/mol |
Nombre IUPAC |
4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C21H25ClN2O3.C7H8O3S/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26);2-5H,1H3,(H,8,9,10)/t21-;/m0./s1 |
Clave InChI |
KQKKAOMHUQPSEP-BOXHHOBZSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12391330.png)

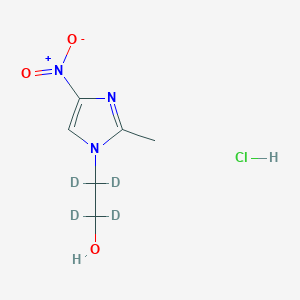



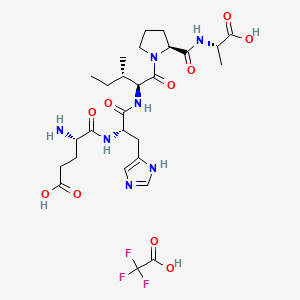
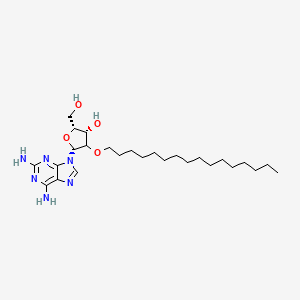
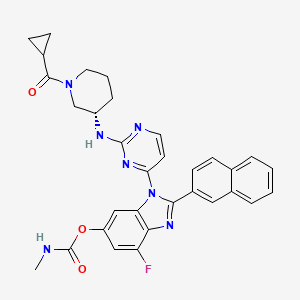

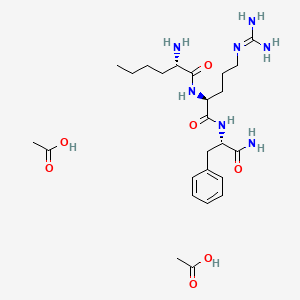

![(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B12391405.png)
